

Physical and chemical properties of chrysogine pigment

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Compound of Interest

Compound Name: Chrysogine

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Technical Guide to the Chrysogine Pigment

Introduction

Chrysogine is a yellow pigment classified as a quinazolinone alkaloid. It is a well-known secondary metabolite produced by the filamentous fungus *Penicillium chrysogenum*, the same species famous for its production of penicillin.[1][2][3][4] First isolated and characterized in 1973 by Hikino et al., **chrysogine** is one of the most abundant metabolites found in the culture broth of *P. chrysogenum*, alongside β -lactams.[1][2][3] While its biological function is not fully elucidated, it is believed to play a role in protecting the fungus from environmental stressors like ultraviolet (UV) radiation.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, biosynthetic pathway, and relevant experimental protocols for the study of **chrysogine**.

Chemical and Physical Properties

Chrysogine is a small molecule with the IUPAC name 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one.[5] While extensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics have been established through computational analysis and mass spectrometry.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **chrysogine** based on available data.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	PubChem[5]
Molecular Weight	190.20 g/mol	PubChem[5]
Exact Mass	190.074227566 Da	PubChem[5]
IUPAC Name	2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one	PubChem[5]
Computed XLogP3-AA	0.4	PubChem[5]
Hydrogen Bond Donors	2	PubChem[5]
Hydrogen Bond Acceptors	3	PubChem[5]
Mass Spec (LC-MS)	Precursor m/z: 191.0814 ([M+H] ⁺)	PubChem[5]
Mass Spec (Other MS)	Precursor m/z: 189.0669511 ([M-H] ⁻)	PubChem[5]

Note: Specific experimental data for properties such as melting point, boiling point, and quantitative solubility in various solvents are not readily available in the reviewed scientific literature. Similarly, detailed UV/Vis absorption maxima (λ_{max}) and comprehensive ¹H and ¹³C NMR spectral data assignments have not been detailed in the accessible literature.

Biosynthesis Pathway of Chrysogine

The biosynthesis of **chrysogine** in *P. chrysogenum* is a complex, highly branched pathway originating from the condensation of two primary metabolites: anthranilic acid and alanine.[1][3][4] The process is orchestrated by a dedicated biosynthetic gene cluster (BGC) containing several key enzymes. The central enzyme is a dimodular nonribosomal peptide synthetase (NRPS) known as ChyA.[1][2][4]

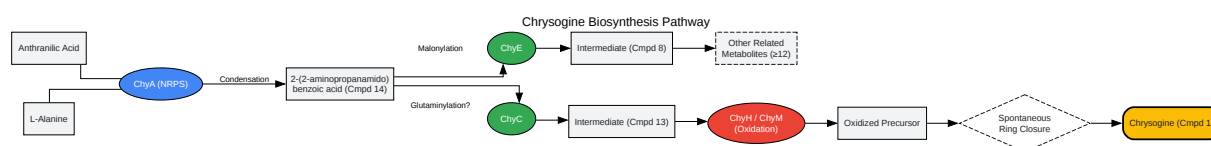
The pathway proceeds as follows:

- NRPS-mediated Condensation: The NRPS enzyme, ChyA, activates and condenses anthranilic acid and L-alanine to form the initial intermediate, 2-(2-

aminopropanamido)benzoic acid.[1][3][4]

- Branching and Modification: Following the initial condensation, the pathway is highly branched, leading to the formation of at least 13 **chrysogine**-related compounds.[1][3][4]
- Key Enzymatic Steps: The gene cluster includes genes for other crucial enzymes that modify the intermediates:
 - ChyE (Malonyltransferase): Involved in the addition of malonyl groups.
 - ChyD (Amidase) & ChyC: Participate in amidation reactions.
 - ChyH & ChyM: Catalyze oxidation reactions.[2][4]
- Final Ring Closure: **Chrysogine** itself is believed to be formed through a spontaneous ring closure of an oxidized precursor.[6]

This intricate pathway highlights the complex metabolic engineering potential within *P. chrysogenum*.



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Chrysogine biosynthetic pathway in *P. chrysogenum*.

Biological Role and Activity

As a pigment, **chrysogine** likely serves to protect *P. chrysogenum* from damage caused by UV radiation, a common function for secondary metabolites in fungi.[1][2] Despite the potent

bioactivities of many fungal pigments, studies have shown that **chrysogine** lacks significant antimicrobial or anticancer activity.^[1] However, a related compound produced by *P. chrysogenum*, N-pyruvoylanthranylamine, has been reported to possess antiauxin activity.^{[1][2]} At present, there is no evidence to suggest **chrysogine** is involved in specific cell signaling pathways in mammalian systems, making it a low-priority candidate for novel drug development in its native form.

Experimental Protocols

The isolation and characterization of **chrysogine** rely on standard natural product chemistry workflows. The following sections detail a composite methodology based on literature reports.^{[2][4]}

Isolation and Purification of Chrysogine

This protocol outlines the steps from fungal culture to the purification of **chrysogine** using preparative High-Performance Liquid Chromatography (HPLC).

Step 1: Fungal Fermentation

- **Inoculum Preparation:** Prepare a spore suspension ($\sim 5 \times 10^4$ spores/mL) of *Penicillium chrysogenum* from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).
- **Seed Culture:** Inoculate a seed medium (e.g., Yeast Nitrogen Base with glucose) and incubate at 25°C with shaking (180-200 rpm) for 24-48 hours.
- **Production Culture:** Transfer the seed culture to a larger volume of a secondary metabolite production medium (e.g., Potato Dextrose Broth or a defined SMP medium). Incubate for 48-96 hours at 25-27°C with agitation. **Chrysogine** production is typically highest during the stationary phase of growth.^[2]

Step 2: Extraction

- **Harvesting:** Separate the fungal biomass from the culture broth by filtration through cheesecloth or a suitable filter paper (e.g., GF/C).

- Clarification: Centrifuge the culture filtrate at high speed (e.g., 10,000 x g for 15 minutes) to remove any remaining cells and debris.
- Liquid-Liquid Extraction (Optional): If required, perform a liquid-liquid extraction of the clarified supernatant with an organic solvent such as ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.
- Direct Injection: For many HPLC applications, the clarified culture supernatant can be directly filtered through a 0.2 or 0.45 µm syringe filter prior to analysis.

Step 3: Preparative HPLC Purification

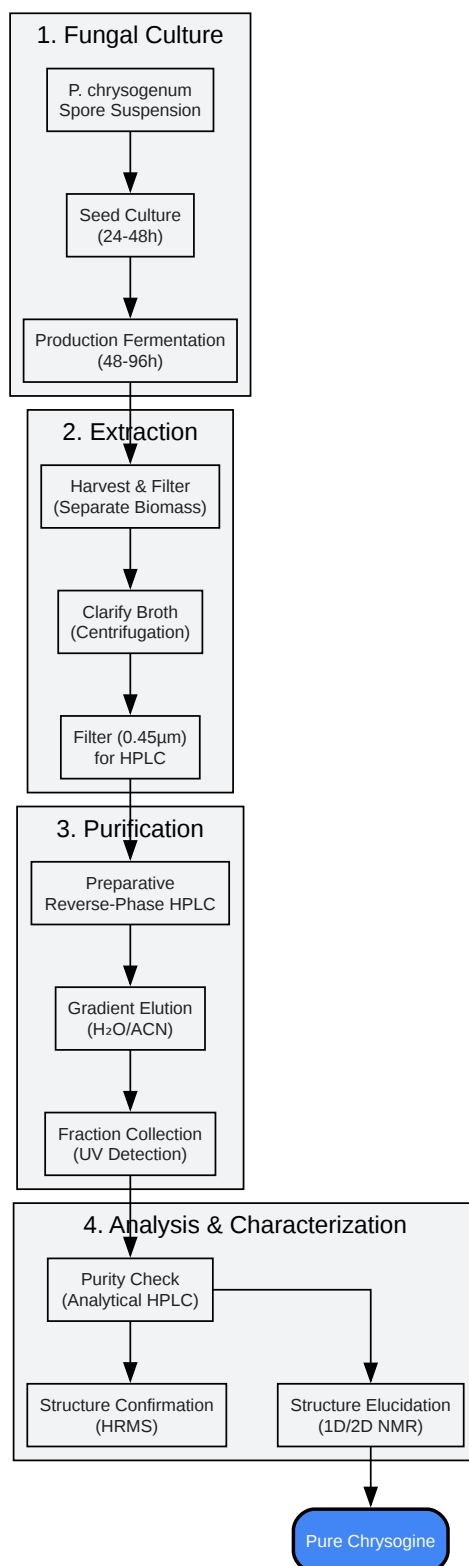
- System Preparation: Use a preparative HPLC system equipped with a C18 column and a photodiode array (PDA) or UV/Vis detector.
- Mobile Phase: Prepare a mobile phase consisting of Buffer A (e.g., water with 0.1% trifluoroacetic acid or formic acid) and Buffer B (e.g., acetonitrile or methanol with 0.1% acid). Filter and degas both buffers.
- Sample Preparation: Re-dissolve the dried extract or use the filtered supernatant. Ensure the sample is fully dissolved and free of particulates.
- Chromatography:
 - Equilibrate the column with a starting mixture of Buffer A and B (e.g., 95:5).
 - Inject the sample onto the column.
 - Elute the compounds using a linear gradient, increasing the concentration of Buffer B over time (e.g., 5% to 95% Buffer B over 40 minutes).
 - Monitor the elution profile at a suitable wavelength (e.g., 254 nm, 280 nm, or a specific maximum if known).
- Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram. The yellow color of **chrysogine** can aid in identifying the correct fractions.

- Purity Analysis & Final Steps: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure **chrysogine**.

Structural Characterization

- Mass Spectrometry (MS): Confirm the molecular weight and formula of the purified compound using high-resolution mass spectrometry (HRMS), typically via ESI-QTOF or Orbitrap analysis.
- Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by performing ^1H NMR, ^{13}C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments. The sample should be dissolved in a suitable deuterated solvent (e.g., MeOD, DMSO- d_6).

Isolation & Characterization Workflow for Chrysogine

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General workflow for **chrysogine** isolation and analysis.

Conclusion

Chrysogine is a significant, yet under-characterized, metabolite of *Penicillium chrysogenum*. While its physical properties require more detailed experimental investigation, its complex biosynthetic pathway has been largely elucidated, offering a fascinating case study in fungal metabolic engineering. The protocols outlined in this guide provide a solid foundation for researchers aiming to isolate and study this yellow pigment and its related compounds, potentially unlocking further insights into the metabolic landscape of one of biotechnology's most important microorganisms.

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